Aciculatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

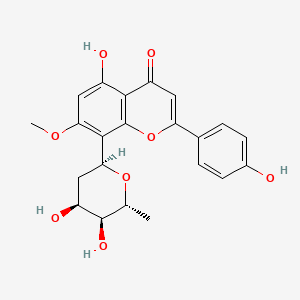

Aciculatin is a complex organic compound known for its diverse biological activities. It is a flavonoid derivative, which are compounds widely recognized for their antioxidant, anti-inflammatory, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Aciculatin typically involves multiple steps, starting from simpler organic molecules. The process often includes glycosylation reactions where sugar moieties are attached to the flavonoid backbone. Reaction conditions usually involve the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation, to produce the flavonoid core. This is followed by chemical modification to introduce the specific functional groups required. The process is optimized for high yield and purity, often involving chromatographic techniques for purification .

化学反応の分析

Step 1: Glycosylation–Fries-Type O-to-C Rearrangement

Regio- and stereoselective glycosylation was employed to form the C-aryl glycosidic linkage. This reaction ensures the correct positioning of the glycosidic bond, which is essential for maintaining aciculatin’s structural integrity .

Step 2: Baker–Venkataraman Rearrangement

This rearrangement facilitated the formation of the flavone scaffold by reorganizing the aromatic system. The reaction conditions optimized the cyclization pattern to achieve the desired flavone structure .

Step 3: Cyclodehydration

Final structural refinement was achieved through cyclodehydration, completing the flavone framework and establishing the glycosidic linkage .

Key Chemical Reactions and Mechanisms

| Reaction Type | Purpose | Outcome |

|---|---|---|

| Glycosylation–Fries Rearrangement | Formation of C-aryl glycosidic bond | Regio- and stereoselective linkage formation |

| Baker–Venkataraman Rearrangement | Flavone scaffold construction | Cyclization to form the flavone core |

| Cyclodehydration | Final structural refinement | Completion of the glycosylflavone framework |

Structural and Analytical Insights

-

LC-MS Analysis : Identified this compound alongside nudaphantin and other compounds in C. aciculatus extracts, confirming its natural occurrence .

-

GC-MS Analysis : Detected citronellylisobutyrate and dihydroxy-benzoxazinone derivatives in n-hexane fractions, highlighting co-occurring metabolites .

-

COX-2 Enzyme Interaction : Six compounds from the extract, including this compound, interacted with the arachidonic acid-binding site of COX-2, suggesting a mechanism for anti-inflammatory activity .

科学的研究の応用

Anti-Cancer Properties

Aciculatin has been extensively studied for its anti-cancer effects. Research indicates that it induces apoptosis in various cancer cell lines through a p53-dependent mechanism.

Case Studies

- HCT116 Colorectal Cancer Cells : In vitro studies demonstrated that this compound treatment resulted in significant apoptosis and cell cycle arrest .

- Xenograft Models : In vivo experiments showed that this compound effectively reduced tumor volume in HCT116 mouse xenografts, confirming its potential as an anti-cancer agent .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis.

Case Studies

- Arthritis Models : this compound demonstrated a concentration-dependent inhibition of G-CSF expression, suggesting its therapeutic potential for inflammatory arthritis .

Synthesis and Availability

The total synthesis of this compound has been achieved, enhancing its availability for research and therapeutic applications. The synthesis process involves several key steps, including glycosylation and rearrangement reactions, yielding this compound with an overall yield of 8.3% .

| Synthesis Steps | Description |

|---|---|

| Glycosylation | Formation of the glycosidic bond |

| Fries-type Rearrangement | Rearrangement to construct the flavone scaffold |

| Cyclodehydration | Final step to complete the flavone structure |

Other Therapeutic Applications

Beyond its anti-cancer and anti-inflammatory effects, this compound has shown promise in other areas:

作用機序

The compound exerts its effects through various molecular targets and pathways. It inhibits pro-inflammatory enzymes such as secretory phospholipase A2, lipoxygenase, and cyclooxygenase 2. It also modulates the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. These actions contribute to its anti-inflammatory and potential anticancer effects .

類似化合物との比較

Similar Compounds

Schaftoside: Another flavonoid glycoside with similar anti-inflammatory properties.

Apigenin: A flavonoid with known antioxidant and anticancer activities.

Luteolin: A flavonoid that shares similar anti-inflammatory and antioxidant properties.

Uniqueness

What sets Aciculatin apart is its specific glycosylation pattern, which may enhance its bioavailability and specific biological activities compared to other flavonoids .

特性

CAS番号 |

134044-97-6 |

|---|---|

分子式 |

C22H22O8 |

分子量 |

414.4 g/mol |

IUPAC名 |

8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3/t10-,15+,18+,21-/m1/s1 |

InChIキー |

RUTGHCUXABPJTJ-DJIPSUEUSA-N |

SMILES |

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

異性体SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

正規SMILES |

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

134044-97-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8-(2,6-dideoxy-ribo-hexopyranosyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one sesquihydrate aciculatin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。